Cas no 1804151-48-1 (Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate)

Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate is a specialized benzoate ester derivative featuring both a difluoromethoxy group and a carboxyethyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which combine aromaticity, fluorinated functionality, and carboxylic acid reactivity. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the carboxyethyl side chain provides a handle for further derivatization. Its well-defined structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The compound is typically handled under controlled conditions due to its reactive functional groups.
Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate structure
1804151-48-1 structure
Product name:Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate
CAS No:1804151-48-1
MF:C12H12F2O5
Molecular Weight:274.217491149902
CID:4950000

Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate
    • インチ: 1S/C12H12F2O5/c1-18-11(17)8-4-2-3-7(5-6-9(15)16)10(8)19-12(13)14/h2-4,12H,5-6H2,1H3,(H,15,16)
    • InChIKey: JSBYERIXXDMHBT-UHFFFAOYSA-N
    • SMILES: FC(OC1C(C(=O)OC)=CC=CC=1CCC(=O)O)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 321
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 72.8

Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015014872-500mg
Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate
1804151-48-1 97%
500mg
782.40 USD 2021-06-18
Alichem
A015014872-1g
Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate
1804151-48-1 97%
1g
1,445.30 USD 2021-06-18
Alichem
A015014872-250mg
Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate
1804151-48-1 97%
250mg
489.60 USD 2021-06-18

Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate 関連文献

Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoateに関する追加情報

Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate (CAS No. 1804151-48-1): A Comprehensive Overview

Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate, identified by its CAS number 1804151-48-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex molecular structure, exhibits unique chemical properties that make it a promising candidate for various applications, particularly in drug development and synthetic chemistry.

The molecular formula of Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate is C12H13F2O5, which underscores its intricate composition. The presence of both carboxyethyl and difluoromethoxy functional groups contributes to its versatility, enabling it to participate in a wide range of chemical reactions and interactions. These features are particularly relevant in the context of medicinal chemistry, where such structural motifs are often employed to enhance binding affinity and metabolic stability.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The difluoromethoxy group in Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate is a prime example of such a moiety, which has been extensively studied for its ability to modulate receptor interactions and metabolic pathways. This has led to its incorporation into numerous drug candidates targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

The carboxyethyl side chain adds another layer of complexity to the compound's behavior, influencing its solubility, permeability, and overall pharmacological activity. Researchers have leveraged this structural feature to develop prodrugs or intermediates that can be selectively activated within biological systems. Such strategies are particularly valuable in achieving targeted drug delivery and minimizing off-target effects.

Recent studies have highlighted the potential of Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate as a key intermediate in the synthesis of novel therapeutic agents. For instance, its derivatives have been explored as inhibitors of enzymes involved in cancer progression, such as kinases and proteases. The combination of the carboxyethyl and difluoromethoxy groups provides a scaffold that can be readily modified to optimize binding interactions with biological targets.

The compound's stability under various conditions makes it a reliable choice for both laboratory-scale synthesis and large-scale production processes. Its resistance to degradation under thermal and chemical stress ensures that it remains viable throughout multiple reaction steps, thereby improving overall yield and efficiency. This characteristic is particularly important in industrial settings where consistency and reproducibility are paramount.

In addition to its pharmaceutical applications, Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate has shown promise in material science and agrochemical research. Its unique structural features allow it to serve as a precursor for high-performance polymers and specialty chemicals. The difluoromethoxy group, in particular, contributes to the compound's ability to form stable cross-linkages, enhancing the durability and functionality of resulting materials.

The synthesis of Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high regioselectivity and yield. These techniques not only improve the efficiency of production but also open up new avenues for structural diversification.

Ongoing research continues to uncover novel applications for this compound across different scientific disciplines. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation by exploring its potential in areas such as nanomedicine and personalized medicine. The ability to fine-tune its properties through structural modifications makes it an invaluable tool for developing next-generation therapeutics.

The safety profile of Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate is another critical aspect that has been thoroughly evaluated through preclinical studies. Its low toxicity profile suggests that it can be handled safely in laboratory environments without posing significant health risks. However, as with any chemical compound, proper handling procedures should always be followed to ensure worker safety.

In conclusion, Methyl 3-(2-carboxyethyl)-2-(difluoromethoxy)benzoate (CAS No. 1804151-48-1) represents a fascinating compound with broad applicability in pharmaceuticals, materials science, and beyond. Its unique structural features, coupled with its favorable chemical properties, make it a cornerstone in modern chemical research. As scientific understanding progresses, we can expect even more innovative uses for this versatile molecule in the years to come.

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